molecular formula C22H26N2O4 B1682394 托非索泮 CAS No. 22345-47-7

托非索泮

货号 B1682394
CAS 编号: 22345-47-7
分子量: 382.5 g/mol
InChI 键: RUJBDQSFYCKFAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tofisopam is a 2,3-benzodiazepine drug, which is a derivative of benzodiazepine . Unlike classical 1,4-benzodiazepines, Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor . It is used for the treatment of anxiety and alcohol withdrawal .


Synthesis Analysis

Tofisopam can be synthesized from commercially available isoeugenenyl methyl ether in a two-step process with an overall yield of 48% via polymerization, oxidation, and cyclization with Hydrazine hydrate . Another synthesis method involves the reaction of a compound with hydrazine or a hydrate or salt thereof formed with an inorganic or organic acid .


Molecular Structure Analysis

The molecular formula of Tofisopam is C22H26N2O4 . The average molecular weight is 382.45 .


Chemical Reactions Analysis

Tofisopam has been shown to enhance the anticonvulsant activity of 1,4-benzodiazepines like diazepam but not sodium valproate, carbamazepine, phenobarbital, or phenytoin .


Physical And Chemical Properties Analysis

Tofisopam is soluble in DMSO at approximately 14 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

科学研究应用

Anxiolytic Properties

Tofisopam is known for its anxiolytic properties . It has been used in clinical reports and neurobiological studies for its unique properties that differ from those of benzodiazepines . A study compared the effects of Tofisopam, Diazepam, and a placebo in the treatment of anxiety symptoms . The study found that both Tofisopam and Diazepam had significantly higher improvements on the Hamilton Anxiety Rating Scale compared to the placebo group .

Treatment of Alcohol Withdrawal

Tofisopam has been used in the treatment of alcohol withdrawal . This application is based on its calming effects, which can help alleviate the symptoms associated with alcohol withdrawal .

Comparison with Diazepam

Tofisopam has been compared with Diazepam in terms of their anxiolytic properties . The study found no significant differences between the effects of Diazepam and Tofisopam . However, adverse effects and withdrawal symptoms occurred less frequently in the Tofisopam group .

Cognitive Abilities

Unlike other anxiolytics, Tofisopam does not impair cognitive abilities . This makes it a safer option for patients who need to maintain their cognitive function while undergoing treatment for anxiety .

Treatment of Negative Symptoms of Psychosis

Recent animal studies indicate that Tofisopam selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis . This suggests that Tofisopam may ameliorate negative symptoms of schizophrenia .

Stability and Determination Techniques

Various techniques have been developed for the determination of Tofisopam . These include first and second derivative spectrophotometry, difference spectrophotometry, TLC method using silica gel plates, and spectrofluorometry . These methods are essential for ensuring the stability and efficacy of Tofisopam in pharmaceutical applications .

作用机制

Target of Action

Instead, it acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs), with the highest affinity to PDE-4A1 .

Mode of Action

Tofisopam’s mode of action is unique compared to classical 1,4-benzodiazepines. Instead, it selectively inhibits PDEs, showing the highest affinity to PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3 .

Biochemical Pathways

The inhibition of PDEs by Tofisopam affects the biochemical pathways involving cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, Tofisopam prevents the breakdown of cAMP, leading to an increase in cAMP levels. This can have various downstream effects, including the modulation of signal transduction pathways and the regulation of inflammatory responses .

Pharmacokinetics

Tofisopam is administered orally, and peak plasma levels are attained two hours after an oral dose . It is metabolized in the liver and excreted via the kidneys . The elimination half-life of Tofisopam is approximately 3 hours .

Result of Action

It enhances the anticonvulsant activity of 1,4-benzodiazepines like diazepam . The inhibition of PDEs and the subsequent increase in cAMP levels can lead to various molecular and cellular effects, potentially contributing to its anxiolytic properties .

Action Environment

The efficacy and stability of Tofisopam can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzyme (CYP3A4) could potentially lead to drug interactions . The clinical significance of these potential interactions remains unclear

安全和危害

Tofisopam is harmful if swallowed and very toxic to aquatic life . It may cause eye, skin, or respiratory system irritation . Tofisopam has been shown to act as an inhibitor of the liver enzyme CYP3A4 .

未来方向

The D-enantiomer (dextofisopam) is currently in phase II trials in the U.S. for the treatment of irritable bowel syndrome . Tofisopam is also claimed to be a PDE 10A inhibitor, which may provide an alternative mechanism of action for its various therapeutic effects . This action has been proposed to make Tofisopam potentially useful as a treatment for schizophrenia .

属性

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJBDQSFYCKFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023681
Record name Tofisopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM).
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tofisopam

CAS RN

22345-47-7
Record name Tofisopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22345-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofisopam [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022345477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofisopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tofisopam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFISOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZC80HAU42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 °C
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Analytical evaluations of the starting material, and final preparations of R- and S-tofisopam were performed by using Chiral Tech OD GH060 columns (Daicel) (Hexane/IPA 90/10, 25° C., detection at 310 nm). See FIG. 3a and 3b. The final preparation of R-tofisopam was 98%+ pure by analytical chromatography. The final preparation of S-tofisopam was 95%+ pure by analytical chromotography.
[Compound]
Name
R- and S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Hexane IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofisopam
Reactant of Route 2
Tofisopam
Reactant of Route 3
Reactant of Route 3
Tofisopam
Reactant of Route 4
Reactant of Route 4
Tofisopam
Reactant of Route 5
Reactant of Route 5
Tofisopam
Reactant of Route 6
Reactant of Route 6
Tofisopam

Q & A

Q1: How does Tofisopam differ from traditional 1,4-benzodiazepines in terms of its chemical structure and pharmacological profile?

A1: Unlike traditional 1,4-benzodiazepines, Tofisopam possesses a 2,3-benzodiazepine structure [, ]. This structural difference contributes to its distinct pharmacological profile, characterized by selective anxiolytic action without significant muscle relaxant, anticonvulsant, or sedative effects [, ].

Q2: What is the role of the dopaminergic system in Tofisopam's mechanism of action?

A3: Research suggests Tofisopam may act as a mixed dopamine agonist and antagonist, influencing central dopaminergic activity [, ]. This interaction with the dopaminergic system may contribute to its anxiolytic effects and differentiate its profile from 1,4-benzodiazepines.

Q3: What is the evidence for Tofisopam's interaction with opioid receptors?

A4: Preclinical studies indicate Tofisopam's antinociceptive effects are mediated by μ-, δ-, and ҡ-opioid receptors. These findings were supported by pharmacological antagonism studies using naloxone, naltrindole (δ-opioid receptor blocker), and nor-binaltorphimine (ҡ-opioid receptor blocker) [].

Q4: How does chronic lithium treatment affect Tofisopam's interaction with the dopaminergic system?

A5: Chronic lithium administration has been shown to abolish the Tofisopam-induced increase in the activity of dopaminergic drugs, suggesting a modulatory effect on Tofisopam's influence on dopaminergic receptor sensitivity [].

Q5: What are the primary clinical indications for Tofisopam?

A6: Tofisopam is primarily indicated for the relief of anxiety and tension in various emotional disorders []. Clinical studies suggest efficacy in treating generalized anxiety disorder, somatic symptoms associated with anxiety, and anxiety related to autonomic dysfunction [, , , ].

Q6: Does Tofisopam have antidepressant-like effects?

A7: Preclinical studies using the tail suspension and modified forced swimming tests in mice suggest Tofisopam possesses antidepressant-like activity []. This effect appears to be mediated by the serotonergic, catecholaminergic, and opioidergic systems, as indicated by pharmacological antagonism studies [].

Q7: Can Tofisopam be used in the treatment of catatonia?

A8: An open-label study investigated Tofisopam's efficacy in treating organic catatonia and reported significant improvement in catatonic symptoms with minimal side effects compared to traditional benzodiazepines []. The study suggests Tofisopam's unique pharmacological profile may be advantageous in this patient population.

Q8: Does Tofisopam impact uric acid metabolism?

A9: Research suggests Tofisopam may affect uric acid metabolism by influencing its renal transport. A study in healthy subjects observed increased fractional and urinary excretions of uric acid following Tofisopam administration, along with a decrease in plasma uric acid concentration [].

Q9: What are the potential applications of Tofisopam in neurootological diseases?

A10: Clinical studies indicate that Tofisopam may be beneficial in treating vertigo, dizziness, and tinnitus, particularly in patients with underlying autonomic dysfunction [, ].

Q10: What are the primary metabolic pathways of Tofisopam enantiomers?

A11: Tofisopam exhibits enantioselective metabolism. The (R)-enantiomer is primarily metabolized by CYP2C9, leading to demethylation of the methoxy group at the 4-position of the phenyl ring. In contrast, the (S)-enantiomer is predominantly metabolized by CYP3A4, resulting in demethylation at the 7-position of the benzodiazepine ring [].

Q11: How does the metabolism of Tofisopam enantiomers affect their plasma and urine concentrations?

A12: The enantioselective metabolism of Tofisopam results in different metabolite profiles for (R)- and (S)-enantiomers, reflected in their plasma and urine concentrations []. This difference highlights the importance of considering enantiomeric contributions when studying Tofisopam's pharmacokinetics and pharmacodynamics.

Q12: Does Tofisopam inhibit CYP3A4 activity?

A13: In vitro studies using human recombinant CYP3A4 supersomes have shown that Tofisopam can inhibit CYP3A4 activity in a dose-dependent manner []. This finding suggests a potential for drug interactions with co-administered CYP3A4 substrates.

Q13: What analytical techniques are commonly employed for the characterization and quantification of Tofisopam?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying Tofisopam in biological samples and pharmaceutical formulations [, , ]. Chiral HPLC methods employing polysaccharide-type chiral stationary phases have been developed for the separation and quantification of Tofisopam enantiomers [, ].

Q14: What spectroscopic methods are useful for studying Tofisopam?

A15: Charge-transfer complex spectrophotometry is a valuable technique for Tofisopam analysis []. Circular dichroism (CD) spectroscopy, particularly when coupled with HPLC, allows for the separation and identification of Tofisopam stereoisomers based on their unique CD spectral characteristics [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。